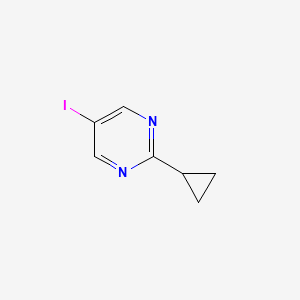

2-Cyclopropyl-5-iodopyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-Cyclopropyl-5-iodopyrimidine-related compounds involves various methods, including the use of iodosylbenzene or a combination of iodobenzene diacetate and molecular iodine under mild conditions for intramolecular cyclopropanation reactions (Mukherjee & Das, 2017). Additionally, phosphomolybdic acid has been utilized for the efficient synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde through a three-component condensation reaction (P. S. Reddy, P. V. G. Reddy, & S. Reddy, 2014).

Molecular Structure Analysis

The molecular structure of this compound and related compounds can be characterized by various spectroscopic techniques. For instance, the crystal structure of a derivative, 1-(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl) tetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione, has been determined, showcasing the potential of these compounds for anti-tumor and anti-viral applications (Li, Xiao, & Yang, 2014).

Chemical Reactions and Properties

This compound compounds participate in various chemical reactions, including cycloadditions and cross-coupling reactions. For example, they can be used in selective palladium-catalysed cross-coupling reactions with arylboronic acids and alkynylzincs (Goodby, Hird, Lewis, & Toyne, 1996). These reactions facilitate the efficient synthesis of many substituted pyrimidine compounds, highlighting their chemical versatility.

科学的研究の応用

Biological Activity and Therapeutic Potential

2-Cyclopropyl-5-iodopyrimidine and its derivatives have been extensively studied for their biological activity and potential therapeutic applications. For instance, cyclopropyl-containing compounds have shown inhibitory activity against mammalian topoisomerase II, a crucial enzyme involved in DNA replication and cell division, suggesting potential as antitumor agents (Wentland et al., 1993). Similarly, certain 2-cyclopropylindoloquinones have been synthesized and demonstrated activity against hypoxic cells in vitro, implicating their use in cancer therapy (Naylor et al., 1997). Moreover, 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, which can be synthesized using compounds related to this compound, are recognized for their broad applications in medicinal and pharmaceutical industries (Parmar et al., 2023).

Antiviral and Antibacterial Applications

Cyclopropyl-related compounds have also been investigated for their antiviral and antibacterial properties. For instance, certain 2',3'-dideoxy-3'-thiapyrimidine nucleosides were studied for their ability to inhibit hepatitis B virus (HBV) DNA replication, showcasing their potential as antiviral agents (Doong et al., 1991). Additionally, the oxidation of antibiotics by potassium permanganate, an important process in water treatment, involves the reaction with compounds like ciprofloxacin, where the cyclopropyl group is one of the targets for oxidation, indicating the role of such structures in environmental science and pharmaceutical degradation pathways (Hu et al., 2011).

Enzyme Inhibition and Activation

The cyclopropyl moiety and its derivatives have been shown to influence various biological pathways by acting as enzyme inhibitors or activators. For instance, compounds like N(4)-butyl-5-iodo-6-methylpyrimidine-2,4-diamine have been identified as pure toll-like receptor 8 (TLR8) agonists, crucial for evoking distinct cytokine profiles favoring certain immune responses (Beesu et al., 2016). This showcases the potential of this compound derivatives in immunology and therapeutic applications targeting immune responses.

Chemical Synthesis and Catalysis

This compound is also important in the field of chemical synthesis and catalysis. For example, the oxidation of isopropylcyclopropane by chromyl chloride, involving cyclopropyl compounds, leads to a variety of organic products, demonstrating the chemical reactivity and potential application of such compounds in synthetic chemistry and catalysis (Wang & Mayer, 1997).

Safety and Hazards

The safety information for 2-Cyclopropyl-5-iodopyrimidine includes several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

作用機序

Target of Action

The compound “2-Cyclopropyl-5-iodopyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in the synthesis of DNA and RNA as they are part of the structure of these molecules (cytosine, thymine, and uracil are pyrimidines). Therefore, it’s possible that this compound could interact with enzymes involved in nucleotide synthesis or DNA replication, but this is purely speculative without specific study results.

特性

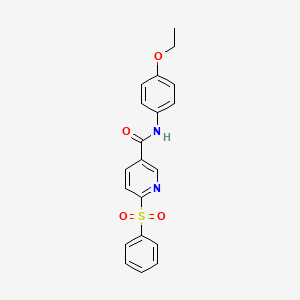

IUPAC Name |

2-cyclopropyl-5-iodopyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2/c8-6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWGGGWXUFJTHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=N2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Phenyl-1-piperazinyl)-thiophen-2-ylmethyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487930.png)

![ethyl 3-hydroxy-6,7-dimethyl-5-oxo-4-hydro-2H-1,3-thiazolidino[3,2-a]thiopheno [2,3-d]pyrimidine-3-carboxylate](/img/structure/B2487935.png)

![(E)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]prop-2-enenitrile](/img/structure/B2487938.png)